Boc-Asp(Ofm)-OH

Übersicht

Beschreibung

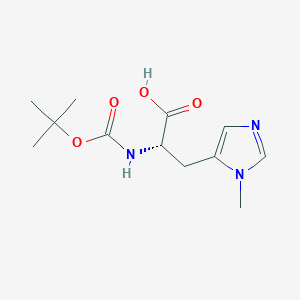

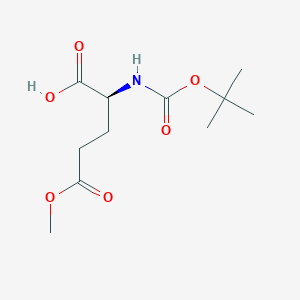

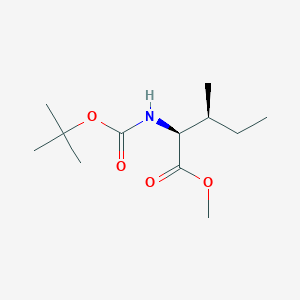

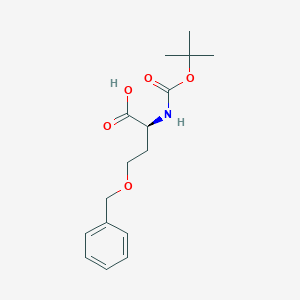

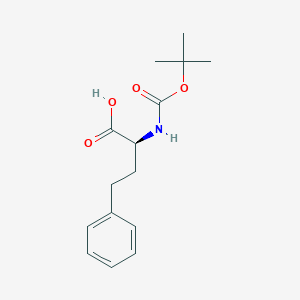

Boc-Asp(Ofm)-OH, also known as Nα-Boc-L-aspartic acid ß 9-fluorenylmethyl ester, is an aspartic acid derivative . It has a molecular formula of C23H25NO6 and a molecular weight of 411.45 .

Synthesis Analysis

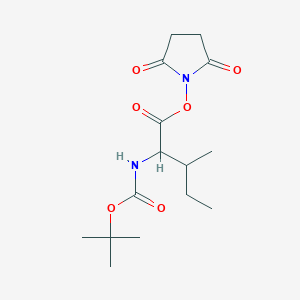

This compound is used in the preparation of Asparagine containing peptide-based oxidation catalysts . It is linked to PAM resin through the β-carboxylic function, and the linear precursor is then assembled by classical Boc/Benzyl strategy . Cyclization is accomplished by the BOP method .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C23H25NO6 . The InChI code for this compound is 1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(21(26)27)12-20(25)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/p-1/t19-/m0/s1 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 411.5 . The exact physical and chemical properties such as melting point, boiling point, and density are not available . It is recommended to store this compound at a temperature below 5°C .

Wissenschaftliche Forschungsanwendungen

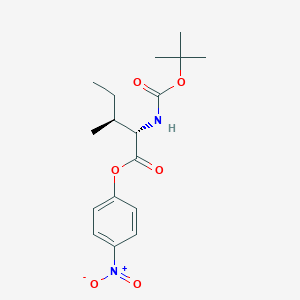

Solid-Phase Synthesis of Cyclic Peptides : Boc-Asp(Ofm)-OH is used in solid-phase peptide synthesis, particularly in the cyclization of head-to-tail peptides. This method encounters issues such as epimerization at the α-carbon of Asp during the incorporation of Boc-Asp(OH)-OFm to the polymer. Different conditions for attachment to hydroxymethyl or bromomethyl resins have been evaluated to achieve effective and epimerization-free anchorings (Valero, Giralt, & Andreu, 1996).

General Method for Synthesis of Cyclic Peptides Containing Asp : A general method for the solid-phase synthesis of cyclic peptides containing an Asp residue in their sequence has been described. In this method, Boc-Asp-OFm is linked to PAM resin through the β-carboxylic function, and cyclization is achieved by the BOP method (Rovero, Quartara, & Fabbri, 1991).

Cyclization Strategies in Synthesis of Viral Epitope Analogs : this compound was used in the study of cyclization strategies applied to the synthesis of head-to-tail cyclic analogs of a viral epitope. The methods examined involved side-chain anchoring of the peptide through the Asp residue and cyclization on the solid phase. The combination of Boc, Bzl, and OFm protections was found to be the most promising, despite initial epimerization issues (Valero, Giralt, & Andreu, 1999).

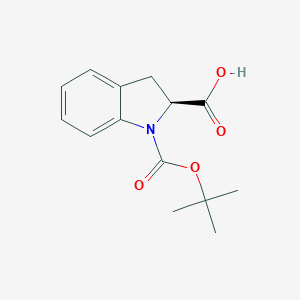

Preparation of Cyclic Peptides via Side-Chain Attachment : The preparation of Boc-Lys-OFm, Boc-Orn-OFm, and Boc-Dab-OFm was described, expanding the scope of a side-chain attachment/resin-bound cyclization strategy. This strategy was verified through the synthesis of RGD-based cyclic mixtures using Boc-Asp-OFm (Romanovskis & Spatola, 2009).

Synthesis of Cyclic Peptides Containing Unnatural Thioether Side-Chain Bridges : An approach for the synthesis of cyclic peptides containing unnatural thioether side-chain bridges, based on the use of Boc-l-Asp-OFm, was reported. This involved a combination of solid-phase peptide synthesis and microwave-assisted cyclization strategy (Campiglia et al., 2004).

Safety and Hazards

Boc-Asp(Ofm)-OH may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . In case of contact, it is advised to wash off with soap and plenty of water . If inhaled, move the person to fresh air . If swallowed, rinse mouth with water and do not induce vomiting .

Relevant Papers

One relevant paper describes a general method for the solid-phase synthesis of cyclic peptides containing an Asp residue in their sequence . This compound is linked to PAM resin through the β-carboxylic function; the linear precursor is then assembled by classical Boc/Benzyl strategy . Cyclization is accomplished by the BOP method; HF deprotection and cleavage afford the cyclic peptide as a single product .

Eigenschaften

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(21(26)27)12-20(25)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLRMCFWGFPSLT-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151672 | |

| Record name | N-alpha-tert-Butyloxycarbonyl-aspartic acid gamma-fluorenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117014-32-1 | |

| Record name | N-alpha-tert-Butyloxycarbonyl-aspartic acid gamma-fluorenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117014321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-alpha-tert-Butyloxycarbonyl-aspartic acid gamma-fluorenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)